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Compound of Interest

Compound Name: JYQ-164

Cat. No.: B15602987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50)

of the novel PARK7/DJ-1 inhibitor, JYQ-164, with its predecessor, JYQ-88. The information

presented is collated from peer-reviewed research to ensure accuracy and reliability, offering a

valuable resource for researchers investigating neurodegenerative diseases and cancer.

Quantitative Data Summary
The following table summarizes the reported IC50 values for JYQ-164 and the alternative

compound JYQ-88 against the human PARK7 protein, also known as DJ-1. Both compounds

are covalent inhibitors that selectively target the Cys106 residue of PARK7.

Compound Target IC50 Value
Fold
Improvement
(vs. JYQ-88)

Reference

JYQ-164
Human

PARK7/DJ-1
21 nM ~5.7x [1][2]

JYQ-88
Human

PARK7/DJ-1
120 nM - [1][2]
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The determination of the IC50 values for both JYQ-164 and JYQ-88 was conducted using a

DiFMUAc (6,8-difluoro-4-methylumbelliferyl acetate) assay. This assay mimics the glyoxalase

activity of PARK7, where the deacetylation of the fluorogenic substrate by the active site

Cys106 is measured.[1]

DiFMUAc-Based PARK7 Activity Assay Protocol
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of

PARK7 by 50%.

Materials:

Recombinant human PARK7 protein

DiFMUAc substrate

Assay Buffer (e.g., PBS, pH 7.4)

Test compounds (JYQ-164, JYQ-88) dissolved in DMSO

96-well black plates

Plate reader capable of measuring fluorescence (Excitation/Emission wavelengths specific to

the cleaved DiFMU product)

Procedure:

Compound Preparation: A serial dilution of the test compounds (JYQ-164 and JYQ-88) is

prepared in DMSO. A typical starting concentration might be in the micromolar range, with

subsequent dilutions to cover a broad concentration range.

Enzyme and Inhibitor Incubation: Recombinant PARK7 protein is pre-incubated with varying

concentrations of the test compounds or DMSO (vehicle control) in the assay buffer for a

specified period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) in the wells of a 96-

well plate. This pre-incubation allows for the covalent modification of Cys106 by the

inhibitors.
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Reaction Initiation: The enzymatic reaction is initiated by the addition of the DiFMUAc

substrate to all wells.

Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period

of time using a plate reader. The increase in fluorescence corresponds to the deacetylation

of DiFMUAc by active PARK7.

Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the

kinetic read. The percentage of inhibition for each inhibitor concentration is determined by

comparing the reaction rate to the vehicle control (100% activity) and a no-enzyme control

(0% activity).

IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic

equation.
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Caption: Workflow for determining the IC50 value of PARK7 inhibitors.
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Caption: Simplified PARK7 signaling pathway and mechanism of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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